molecular formula C26H32Cl2N4O4S B606220 BMS-199264 hydrochloride CAS No. 186180-83-6

BMS-199264 hydrochloride

Cat. No. B606220
M. Wt: 567.526
InChI Key: CKNXQCNQMADQCI-KGQXAQPSSA-N
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Description

BMS-199264 hydrochloride is a potent inhibitor of the ATP hydrolase activity of mitochondrial F1F0 ATP synthase . It selectively inhibits ATP decline during ischemia, reducing cardiac necrosis . It also enhances the recovery of contractile function following reperfusion .


Molecular Structure Analysis

The empirical formula of BMS-199264 hydrochloride is C26H31ClN4O4S · HCl . Its molecular weight is 567.53 . The SMILES string representation of its structure is O=S (C1=CC=C (OC (C) (C) [C@@H] (O) [C@@H]2N (CC3=NC=CN3)C4=CC=C (Cl)C=C4)C2=C1) (N5CCCCC5)=O. [H]Cl .


Physical And Chemical Properties Analysis

BMS-199264 hydrochloride is a white to beige powder . It is soluble in DMSO up to 10 mg/mL . It should be stored at room temperature .

Scientific Research Applications

  • Metabolism in Cancer Treatment : BMS-199264 hydrochloride, a part of bendamustine, undergoes metabolism in human liver microsomes. The study by Teichert et al. (2007) investigated its metabolism, identifying two main metabolic pathways: hydroxylation of the methylene carbon at the C-4 position and N-demethylation of the benzimidazole skeleton. This research is significant for understanding the drug's behavior in cancer therapy (Teichert et al., 2007).

  • Role in Myocardial Ischemia : Grover et al. (2004) studied BMS-199264's impact on ischemic myocardium. It was found that BMS-199264 selectively inhibits F(1)F(0)-ATP hydrolase activity in the myocardium during ischemia, conserving ATP and reducing cardiac necrosis. This highlights its potential therapeutic application in treating ischemic heart conditions (Grover et al., 2004).

  • Mitochondrial Membrane Potential in Cancer Cells : Forrest (2015) proposed BMS-199264 as an anti-cancer drug. The study explains that it inhibits the reverse mode of ATP synthase, a process crucial to cancer cells but not to healthy cells. This finding suggests its potential use in targeting cancer cells by modulating mitochondrial functions (Forrest, 2015).

  • Pharmacological Profile in Myocardial Ischemia : Further expanding on its role in myocardial ischemia, Grover and Malm (2008) demonstrated that BMS-199264 specifically inhibits ATP decline during ischemia without affecting ATP production in normoxic conditions. This pharmacological profile underlines its potential for protecting the ischemic myocardium (Grover & Malm, 2008).

Safety And Hazards

BMS-199264 hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

While BMS-199264 hydrochloride has shown promise in reducing cardiac necrosis and enhancing the recovery of contractile function following reperfusion , more research is needed to fully understand its potential applications and long-term effects. As it is a potent inhibitor of the ATP hydrolase activity of mitochondrial F1F0 ATP synthase , it could potentially be used in treatments for conditions related to ATP decline during ischemia .

properties

IUPAC Name

(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN4O4S.ClH/c1-26(2)25(32)24(31(17-23-28-12-13-29-23)19-8-6-18(27)7-9-19)21-16-20(10-11-22(21)35-26)36(33,34)30-14-4-3-5-15-30;/h6-13,16,24-25,32H,3-5,14-15,17H2,1-2H3,(H,28,29);1H/t24-,25+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNXQCNQMADQCI-KGQXAQPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCCC3)N(CC4=NC=CN4)C5=CC=C(C=C5)Cl)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCCC3)N(CC4=NC=CN4)C5=CC=C(C=C5)Cl)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32Cl2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BMS-199264 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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